molecular formula C12H9BrO B3059859 3-Bromo-5-phenylphenol CAS No. 136649-31-5

3-Bromo-5-phenylphenol

Cat. No.: B3059859
CAS No.: 136649-31-5
M. Wt: 249.1 g/mol
InChI Key: JCQWHMKUEMXGQC-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Organic Synthesis

The emergence of 3-Bromo-5-phenylphenol in the field of organic chemistry is closely linked to the broader history of research into halogenated and biphenyl (B1667301) compounds, which has been ongoing for more than a century. The synthesis of brominated phenols is a classic example of electrophilic aromatic substitution and represents a common intermediate step in many synthetic pathways. youtube.com

The preparation of compounds like this compound typically involves the controlled bromination of the corresponding phenylphenol precursor. General methods for the synthesis of bromophenols often utilize an electrophilic aromatic substitution reaction where bromine is introduced to the phenol (B47542) ring. youtube.com The specific positioning of the bromo and phenyl groups at the 3 and 5 positions, respectively, can be achieved through strategic selection of starting materials and reaction conditions to direct the substitution patterns. The synthesis of related compounds, such as 3-bromo-5-chlorophenol, has been achieved through multi-step reactions starting from different substituted benzenes, indicating the variety of synthetic routes available for disubstituted phenols. google.com The development of one-pot C-H activation, borylation, and oxidation sequences has also provided practical methods for preparing 3,5-disubstituted phenols from simpler starting materials like 3-bromotoluene (B146084). nih.gov

Significance as a Bromo-Substituted Phenylphenol Derivative

The significance of this compound lies in the distinct chemical properties imparted by its constituent functional groups: the hydroxyl (-OH), the bromine (-Br), and the phenyl (-C₆H₅) groups. This trifunctional arrangement makes it a versatile chemical intermediate.

Bromo-substituted organic compounds are widely utilized in the pharmaceutical, agrochemical, and materials science sectors due to their unique chemical and biological characteristics. fiveable.me The carbon-bromine bond is a key feature, as the bromine atom can serve as an effective leaving group in various nucleophilic substitution reactions, facilitating the introduction of other functional groups. fiveable.me

The presence of both a bromo and a bulky phenyl group on the phenol ring influences the molecule's reactivity and regioselectivity in subsequent chemical transformations. The electronic effects of the bromine atom, combined with the steric hindrance of the phenyl group, can direct further substitutions on the aromatic ring. Furthermore, halogenation of phenolic compounds has been shown to significantly enhance their biological activity in some cases. Studies on related halogenated phenolic compounds have demonstrated that they can be considerably more potent than their non-halogenated analogs. The phenolic hydroxyl group itself can participate in hydrogen bonding and can be a site for etherification or esterification reactions. prepchem.com

Key Structural Features and Their Implications:

Functional GroupChemical Property/SignificancePotential Applications
Phenolic Hydroxyl (-OH) Acidic proton, participates in hydrogen bonding, can be converted to ethers and esters.Starting point for synthesis of derivatives, influences solubility.
Bromine Atom (-Br) Good leaving group in nucleophilic substitution, influences electronic properties of the ring.Facilitates further functionalization, synthesis of complex molecules.
Phenyl Group (-C₆H₅) Bulky substituent influencing steric hindrance and regioselectivity, contributes to the overall aromatic system.Directs the position of incoming groups in substitution reactions.

Overview of Research Trajectories in this compound Chemistry

Current research involving this compound and its derivatives is primarily focused on its application as a building block in the synthesis of more complex and functionalized molecules. These research trajectories often explore the creation of novel compounds with specific biological or material properties.

One significant area of investigation is the use of bromo-phenylphenol scaffolds in medicinal chemistry. For example, a more complex derivative, 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, has been synthesized and investigated for a range of biological activities, including potential antibacterial, antifungal, antiviral, and anti-cancer properties. smolecule.com This suggests that the this compound core structure is a viable starting point for the development of new therapeutic agents. smolecule.com

Another research direction involves the incorporation of this structural motif into larger, more complex molecular architectures. For instance, related compounds like 2-bromo-4-phenylphenol (B181889) have been used as precursors in the synthesis of novel macrocyclic polyether ligands, also known as crown ethers. ijcce.ac.ir These macrocycles are of interest for their ability to selectively bind with various ions and neutral molecules. ijcce.ac.ir

Furthermore, the reactivity of the C-Br bond makes this compound a suitable substrate for various cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are powerful tools for constructing carbon-carbon bonds and assembling complex organic molecules. The general utility of bromophenols as intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals underscores the ongoing relevance of this class of compounds in synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQWHMKUEMXGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576486
Record name 5-Bromo[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136649-31-5
Record name 5-Bromo[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Bromo 5 Phenylphenol

Regioselective Bromination Strategies for Phenylphenols

Direct regioselective bromination of a precursor like 3-phenylphenol (B1666291) to yield 3-bromo-5-phenylphenol is synthetically challenging. The outcome of electrophilic aromatic substitution on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. In 3-phenylphenol, both the hydroxyl (-OH) and phenyl (-C₆H₅) groups are ortho-, para-directors. The hydroxyl group is a strongly activating, ortho-, para-director, while the phenyl group is a weakly activating, ortho-, para-director.

As shown in the table below, the positions ortho and para to the powerful hydroxyl group (positions 2, 4, and 6) are highly activated towards electrophilic attack. In contrast, the desired position 5 is meta to the hydroxyl group and therefore electronically disfavored for bromination.

Substituent on Phenol (B47542) RingActivating/Deactivating EffectDirecting Effect
-OH (at C1) Strongly ActivatingOrtho, Para (positions 2, 4, 6)
-C₆H₅ (at C3) Weakly ActivatingOrtho, Para (positions 2, 4, 6)

This table illustrates the directing effects of substituents on the 3-phenylphenol precursor.

Due to these electronic factors, direct bromination of 3-phenylphenol with reagents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) would preferentially yield a mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-phenylphenol, with di- and tri-brominated byproducts also being likely. nih.govbeilstein-journals.orgnih.gov Achieving bromination at the C5 position requires a more nuanced strategy, typically involving a multi-step sequence where the directing groups are installed in a different order or a Sandmeyer-type reaction from a pre-functionalized aniline (B41778), such as 5-bromo-[1,1'-biphenyl]-3-amine. guidechem.com For instance, a plausible route could start from 3-bromo-5-nitroaniline, proceed through a coupling reaction to introduce the phenyl group, followed by reduction of the nitro group and a diazotization-hydrolysis sequence to install the phenol.

Palladium-Catalyzed Cross-Coupling Approaches for Phenol Arylation

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming the C-C bond between the two aromatic rings of this compound. This can be achieved by coupling an aryl halide or pseudohalide with an organometallic reagent.

The Suzuki-Miyaura coupling is one of the most widely used methods for biaryl synthesis due to its high functional group tolerance, the commercial availability and stability of boronic acid reagents, and often mild reaction conditions. smolecule.commdpi.com A highly convergent and logical route to this compound is the mono-arylation of 3,5-dibromophenol (B1293799) with phenylboronic acid.

Reaction Scheme:

3,5-dibromophenol + Phenylboronic acid → this compound

Achieving high selectivity for the mono-coupled product over the di-coupled byproduct (3,5-diphenylphenol) is the primary challenge. This is typically managed by controlling the stoichiometry of the reagents (using a slight excess of the dibromophenol) and by leveraging the steric hindrance imparted by the first phenyl group, which deactivates the second bromine position towards further reaction.

ParameterTypical Conditions for Suzuki-Miyaura Mono-arylation
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)
Ligand PPh₃, SPhos, XPhos, dppf
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF, Water/Organic mixtures
Temperature 80-120 °C

This interactive table outlines typical conditions for the Suzuki-Miyaura coupling to synthesize biaryls. organic-chemistry.orgacs.org

An alternative Suzuki-Miyaura approach involves activating the phenolic hydroxyl group into a better leaving group, such as a triflate or nonaflate, and then performing the cross-coupling. mdpi.comacs.org For example, 3-bromophenyl nonaflate could be coupled with phenylboronic acid, followed by a separate step to introduce the hydroxyl group at C5.

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed reactions offer viable alternatives for the synthesis of this compound.

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their boronic acid counterparts. wikipedia.org This can lead to faster reactions or couplings with less reactive aryl chlorides. However, organozinc reagents are more sensitive to moisture and air, requiring stricter anhydrous reaction conditions. wikipedia.org A potential route would involve the coupling of 3,5-dibromophenol with phenylzinc chloride.

The Stille coupling employs organotin reagents (e.g., tributylphenylstannane). It is known for its excellent functional group tolerance and insensitivity to water. A significant drawback, however, is the toxicity of the organotin compounds and the difficulty in removing stoichiometric tin byproducts from the reaction mixture. ionicviper.org

Coupling ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura R-B(OH)₂Stable, non-toxic reagents; mild conditions. nih.govSlower with some unreactive halides.
Negishi R-ZnXHigh reactivity; couples alkyl groups well. wikipedia.orgAir and moisture sensitive. wikipedia.org
Stille R-Sn(Bu)₃Excellent functional group tolerance.Toxic reagents; purification challenges. ionicviper.org

This table provides a comparison of major palladium-catalyzed cross-coupling reactions applicable to biaryl synthesis.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways.

Aqueous Media: The Suzuki-Miyaura reaction, in particular, has been adapted to run in water or water-organic solvent mixtures, often with the aid of water-soluble ligands or surfactants. nih.govacs.org This reduces the reliance on volatile and often toxic organic solvents.

Mechanochemistry: Solid-state synthesis using techniques like ball milling or grinding can dramatically reduce or eliminate the need for solvents. researchgate.netbeilstein-journals.org A mechanochemical Suzuki-Miyaura coupling of 3,5-dibromophenol and phenylboronic acid could offer a high-yield, solvent-free route. This method is noted for its high efficiency, reduced reaction times, and lower energy consumption. researchgate.net

Catalyst Efficiency: Developing more active catalysts that can be used at lower loadings (in ppm levels) minimizes metal waste. Furthermore, the use of catalysts based on more abundant and less toxic metals than palladium, such as nickel or iron, is a key area of green chemistry research. researchgate.net

Green StrategyApplication to SynthesisPotential Benefit
Use of Water as Solvent Performing the Suzuki-Miyaura coupling in an aqueous system. acs.orgReduced use of volatile organic compounds (VOCs).
Mechanosynthesis Grinding reagents together in a ball mill. beilstein-journals.orgElimination of bulk solvent, faster reaction times.
Energy Efficiency Using microwave irradiation or flow chemistry.Reduced energy consumption and reaction time.
Atom Economy C-H activation routes instead of pre-functionalized halides. nih.govFewer waste products from leaving groups.

This table summarizes green chemistry approaches applicable to the synthesis of this compound.

Alternative and Emerging Synthetic Routes

Beyond traditional cross-coupling, several innovative strategies are emerging for the synthesis of complex phenols.

One of the most powerful modern techniques is C-H activation . A practical, one-pot sequence involving C-H borylation followed by oxidation has been demonstrated for the synthesis of related 3,5-disubstituted phenols. nih.gov An analogous strategy for this compound could start with 3-bromobiphenyl. A regioselective iridium-catalyzed C-H borylation at the C5 position, directed by the existing substituents, would generate a boronic ester intermediate. This intermediate can then be oxidized in situ using an oxidant like hydrogen peroxide or Oxone to yield the final phenolic product. semanticscholar.org This approach avoids the need for pre-functionalized starting materials, improving atom economy.

Photochemical methods represent another frontier. units.it Excited-state phenolate (B1203915) anions are powerful reducing agents that can initiate radical reactions. It is conceivable to develop a metal-free, light-mediated pathway where a phenolate intermediate reacts with a bromine or phenyl radical source under photochemical conditions. units.it

Steric and Electronic Effects in Reaction Regioselectivity during Synthesis

The final structure of this compound is a direct consequence of the interplay between steric and electronic effects during its synthesis.

Electronic Effects in Bromination: As discussed in section 2.1, the potent ortho-, para-directing nature of the hydroxyl group electronically deactivates the meta positions, making the direct synthesis of this compound via bromination of 3-phenylphenol highly inefficient. This electronic hurdle necessitates multi-step or alternative synthetic designs.

Steric and Electronic Effects in Cross-Coupling: In the Suzuki-Miyaura mono-arylation of 3,5-dibromophenol, the two bromine atoms are initially electronically and sterically equivalent. However, once the first phenyl group is installed at the C3 position, the symmetry is broken. The new, bulky phenyl group exerts significant steric hindrance around the remaining bromine atom at C5. This steric shield can dramatically slow down the rate of a second coupling reaction, providing a window of selectivity to isolate the desired mono-arylated product, this compound. While the phenyl group is weakly electron-donating, which might slightly activate the ring for a second reaction, the steric effect is generally the dominant factor in controlling the selectivity of this transformation. beilstein-journals.orgresearchgate.net The choice of catalyst, ligand, and reaction conditions can be fine-tuned to further exploit this steric difference. acs.org

Chemical Reactivity and Transformations of 3 Bromo 5 Phenylphenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The phenolic ring of 3-bromo-5-phenylphenol is activated towards electrophilic aromatic substitution (EAS) by the powerful electron-donating effect of the hydroxyl group. This group directs incoming electrophiles primarily to the positions ortho and para to it. In this compound, the para position is occupied by the phenyl group, and one ortho position is occupied by the bromine atom. Therefore, electrophilic attack is anticipated to occur at the available ortho positions (C2 and C6) and the other para position (C4), which is on the second phenyl ring.

The regioselectivity of EAS reactions is influenced by both electronic and steric factors. The hydroxyl group is the most activating director, making the positions ortho to it (C2 and C6) the most electronically favorable sites for substitution. However, the bulky phenyl and bromo substituents can sterically hinder these positions.

For example, the bromination of 4-phenylphenol, a structurally related compound, with excess bromine leads to the formation of 2,6-dibromo-4-phenylphenol, demonstrating substitution at the activated ortho positions. lookchem.com Similarly, electrophilic trifluoromethylthiolation of phenols occurs selectively at the para position if available; otherwise, ortho substitution is observed. rsc.org In the case of this compound, the directing groups would guide further substitution. Studies on other substituted phenols show that the regiochemical outcome depends on the specific electrophile and reaction conditions used. lumenlearning.comamazonaws.com

Nucleophilic Aromatic Substitution at the Bromine Center

Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound, where a nucleophile displaces the bromide ion, is generally challenging. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.comlibretexts.org

In this compound, the ring is activated by an electron-donating hydroxyl group and a phenyl group, which disfavors the formation of the anionic intermediate required for the SNAr mechanism. libretexts.org Therefore, forcing conditions, such as high temperatures, high pressures, or the use of very strong nucleophiles or catalysts, would likely be necessary to effect substitution at the bromine center. libretexts.org For instance, the conversion of aryl halides to phenols often requires copper catalysis (Ullmann condensation) or occurs under harsh industrial conditions. researchgate.net While specific examples for this compound are not prevalent in readily available literature, the general principles of SNAr suggest low reactivity at the bromine center under standard laboratory conditions. nih.gov

Metal-Catalyzed Coupling Reactions of this compound

The bromine atom in this compound makes it an excellent substrate for a wide variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, with palladium- and copper-based catalysts being the most common. longdom.org

Carbon-Carbon Bond Forming Reactions

Aryl bromides are standard coupling partners in palladium-catalyzed reactions that form C-C bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. libretexts.orglibretexts.org this compound can react with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base (e.g., K₂CO₃, K₃PO₄) to generate more complex poly-aryl systems. scribd.comresearchgate.netacs.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The reactivity of the aryl halide in Suzuki couplings generally follows the order I > Br > Cl. libretexts.org

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing access to aryl-substituted alkynes. rsc.org

The table below summarizes representative conditions for Suzuki-Miyaura coupling reactions involving aryl bromides.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Aryl Bromide SubstrateBoronic AcidCatalystBaseSolventProduct TypeReference
4-BromophenolPhenylboronic acid10% Pd/CK₂CO₃Water4-Phenylphenol scribd.com
8-Iodo-per-O-methylquercetinPhenylboronic acidPd(OAc)₂K₃PO₄Toluene8-Phenyl-per-O-methylquercetin researchgate.net
Aryl HalideOrganoboranePd(0) complexVariousVariousBiaryl/Styrene libretexts.org

Carbon-Heteroatom Bond Forming Reactions

The C-Br bond in this compound is also amenable to the formation of bonds between the aromatic carbon and heteroatoms like nitrogen or oxygen.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. organic-chemistry.orgnih.gov Using a palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., DPPF, Josiphos), this compound can be coupled with a wide range of amines to produce 3-amino-5-phenylphenol derivatives. d-nb.infobeilstein-journals.orgresearchgate.net The choice of ligand is crucial for the success of the reaction, especially with challenging substrates. nih.gov

Buchwald-Hartwig and Ullmann Etherification: These reactions form diaryl ethers by coupling an aryl halide with a phenol. The copper-catalyzed Ullmann condensation is a classic method, while palladium-catalyzed systems (Buchwald-Hartwig etherification) have also been developed. longdom.org These methods could be used to couple this compound with another phenol or, conversely, to couple the hydroxyl group of this compound with a different aryl halide. acs.org

The table below provides examples of conditions for Buchwald-Hartwig amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination
Aryl HalideAmineCatalyst System (Precursor + Ligand)BaseSolventProduct TypeReference
Aryl Bromides/ChloridesPrimary/Secondary AminesPd(dba)₂ + Hindered PhosphineNaOt-BuTolueneAryl Amines nih.gov
1-Bromo-2-iodobenzene4-Bromo-N1,N1-dimethylbenzene-1,3-diaminePd₂(dba)₃ + DPPFNaOt-BuTolueneDiaryl Amine beilstein-journals.org
Aryl HalidesAmmonia EquivalentsPalladium Catalyst + LigandVariousVariousPrimary Aryl Amines organic-chemistry.org

Functional Group Interconversions of the Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for functionalization, readily undergoing reactions such as etherification and esterification. These transformations are important for protecting the hydroxyl group or for modifying the molecule's properties.

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted into an ether via the Williamson ether synthesis, where the corresponding phenoxide (formed by treatment with a base like NaOH or K₂CO₃) acts as a nucleophile to displace a halide from an alkyl halide. For instance, reaction with diethylaminoethyl chloride would yield the corresponding ether. nih.gov Metal-catalyzed methods can also be employed for the synthesis of aryl ethers. longdom.org

Esterification: Phenols are readily converted to esters by reaction with acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. nih.govgoogle.com For example, reacting this compound with an acid chloride (R-COCl) would yield the corresponding phenyl ester. google.com This reaction is useful for installing a protecting group or for synthesizing molecules with potential biological activity. nih.goviastate.edu

The table below lists common reagents for these transformations.

Table 3: Reagents for Hydroxyl Group Interconversion
TransformationReagent TypeSpecific Example(s)Base/CatalystProductReference
EtherificationAlkyl HalideDiethylaminoethyl chloride, 1,2-DibromoethaneBase (e.g., K₂CO₃)Aryl Ether nih.gov
EsterificationAcid ChlorideAcrylic acid chloride, Bromoacetyl bromidePyridine, Zinc chlorideAryl Ester lookchem.comgoogle.com
EsterificationCarboxylic AcidVariousDCC, DMAPAryl Ester nih.gov

Oxidation and Reduction Chemistry

The presence of both a reducible bromine atom and an oxidizable phenol group allows this compound to participate in a variety of redox reactions. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.

Oxidation Chemistry

The phenolic moiety is the primary site of oxidation. Generally, the oxidation of phenols can proceed via a one-electron pathway to form a phenoxyl radical intermediate. This intermediate is a key species that can lead to a variety of products. Studies on similar brominated phenols, such as 2,4-dibromophenol, have shown that oxidation with agents like potassium permanganate (B83412) [Mn(VII)] or manganese oxides can generate bromophenoxyl radicals. acs.orgnih.govnih.gov These radicals can subsequently undergo coupling reactions.

For this compound, this oxidative coupling could theoretically lead to the formation of more complex dimeric structures. The primary products would likely be hydroxylated polybrominated biphenyls (OH-PBBs) or hydroxylated polybrominated diphenyl ethers (OH-PBDEs), arising from C-C or C-O bond formation between two phenoxyl radical molecules, respectively. acs.orgnih.gov

Reaction TypePotential Oxidizing AgentKey IntermediatePotential ProductsSupporting Evidence
Phenol OxidationPotassium Permanganate [Mn(VII)], Manganese Oxides (MnO₂)3-Bromo-5-phenylphenoxyl radicalQuinone-type structuresGeneral phenol chemistry
Oxidative CouplingPotassium Permanganate [Mn(VII)], Manganese Oxides (MnO₂)3-Bromo-5-phenylphenoxyl radicalHydroxylated Polybrominated Biphenyls (OH-PBBs), Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs)Analogous reactions in other bromophenols acs.orgnih.govnih.gov

Reduction Chemistry

Reduction of this compound primarily targets the carbon-bromine bond. The C-Br bond can be cleaved through reductive dehalogenation to yield 3-phenylphenol (B1666291). This transformation is a common reaction for aryl halides. Studies on the anaerobic microbial degradation of brominated biphenyls have shown that bromine atoms in the meta and para positions are readily removed. nih.gov

Chemical reduction can be achieved using various reducing agents. While some strong agents like lithium aluminum hydride can also affect the phenolic group, milder conditions can selectively target the C-Br bond. Based on the reactivity of similar compounds like 3-bromo-5-mercaptophenol (B13481791) and the reagents used in related syntheses, a range of reducing systems can be proposed for this transformation. google.com

TransformationExpected ProductCommon Reducing AgentsSupporting Evidence
Reductive Dehalogenation3-PhenylphenolSodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), Reduced Iron Powder, Zinc Powder, Stannous Chloride (SnCl₂)Reactivity of analogous bromophenols and aryl halides nih.govgoogle.comgoogle.com

Radical Reactions Involving this compound

Radical reactions are central to the chemistry of this compound, particularly in its oxidative transformations and potential antioxidant behavior.

The primary radical species derived from this molecule is the 3-bromo-5-phenylphenoxyl radical . This radical is typically formed through the abstraction of the hydrogen atom from the phenolic hydroxyl group. This process can be initiated by other radical species, one-electron oxidizing agents, or through photolysis (UV irradiation). acs.orgnih.gov The formation of phenoxyl radicals is a key initial step in the oxidation and photodegradation of many phenolic compounds. nih.govnih.gov

Once formed, the 3-bromo-5-phenylphenoxyl radical can participate in several subsequent reactions:

Dimerization: As discussed in the oxidation section, these phenoxyl radicals can couple with one another. This can occur via C-C or C-O bond formation, leading to the synthesis of more complex dimeric products like hydroxylated polybrominated biphenyls. acs.orgnih.gov

Hydrogen Abstraction: The phenoxyl radical can abstract a hydrogen atom from another molecule to regenerate the parent phenol, a process that terminates one radical chain while propagating another.

Radical Scavenging: Conversely, the parent this compound can act as a radical scavenger or antioxidant. It can donate its phenolic hydrogen atom to quench other, potentially more damaging, radical species. mdpi.com This is a characteristic property of many phenolic compounds. centralasianstudies.orgresearchgate.net The presence of the electron-donating phenyl group may influence this radical-scavenging ability.

The bromine atom can also be involved in radical reactions. Photolysis of brominated aromatic compounds can lead to the homolytic cleavage of the C-Br bond, generating an aryl radical and a bromine radical. jcsp.org.pkresearchgate.net This aryl radical (the 5-hydroxybiphenyl-3-yl radical) could then participate in various propagation steps, such as abstracting a hydrogen atom or coupling with other radicals. chinesechemsoc.org

Radical ProcessInitiation MethodKey Radical SpeciesPotential OutcomeSupporting Evidence
Phenoxyl Radical FormationOne-electron oxidation, UV irradiation, H-abstraction by other radicals3-Bromo-5-phenylphenoxyl radicalInitiation of dimerization or polymerizationObserved for other bromophenols acs.orgnih.govnih.gov
Radical Scavenging (Antioxidant Activity)Reaction with an external radical source (e.g., DPPH)This compound (as H-donor)Quenching of external radicalsGeneral property of phenols; studied in other brominated phenols mdpi.comcentralasianstudies.org
Photolytic C-Br CleavageUV Irradiation5-Hydroxybiphenyl-3-yl radical, Bromine radical (Br•)Reductive debromination, formation of new C-C bondsObserved for other brominated aromatics jcsp.org.pkresearchgate.net

Derivatization Strategies and Analogue Synthesis Based on the 3 Bromo 5 Phenylphenol Scaffold

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 3-Bromo-5-phenylphenol is a primary site for derivatization, readily undergoing reactions to form ethers and esters. These modifications are crucial for probing the role of the hydroxyl group in potential biological interactions and for altering the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Etherification: The synthesis of ether derivatives from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. The resulting nucleophilic phenoxide then undergoes an SN2 reaction with an alkyl halide to furnish the desired ether. The choice of alkyl halide allows for the introduction of a wide array of substituents, from simple alkyl chains to more complex functionalized moieties.

Esterification: The phenolic hydroxyl can also be readily converted into an ester. This is typically accomplished by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. Alternatively, Fischer-Speier esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed, although this method is generally less common for phenols. The resulting esters can serve as prodrugs or as building blocks for further synthetic transformations.

Reaction TypeReagentsProduct Class
EtherificationAlkyl halide, Base (e.g., NaH, K₂CO₃)Aryl ethers
EsterificationAcyl chloride/Anhydride, Base (e.g., Pyridine)Aryl esters

Substituent Effects on the Phenyl Ring and its Derivatization

A more controlled approach involves the use of pre-functionalized phenylboronic acids in a Suzuki-Miyaura cross-coupling reaction to construct the this compound scaffold itself. This strategy allows for the introduction of a wide variety of substituents onto the phenyl ring with precise control over their position.

Replacement or Transformation of the Bromine Atom

The bromine atom on the this compound scaffold is a key site for a multitude of powerful cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility is central to the synthesis of a vast array of analogues.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling is a highly effective method for replacing the bromine atom with a variety of aryl, heteroaryl, vinyl, or alkyl groups. This reaction involves the coupling of this compound with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is known for its high functional group tolerance, allowing for the synthesis of complex biaryl and heterobiaryl structures.

Buchwald-Hartwig Amination: The introduction of nitrogen-containing functional groups can be achieved via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This method provides access to a wide range of aniline (B41778) and arylamine derivatives, which are important pharmacophores.

Other Cross-Coupling Reactions: Beyond Suzuki and Buchwald-Hartwig reactions, the bromine atom can participate in other transition-metal-catalyzed transformations, such as Sonogashira coupling (with terminal alkynes), Stille coupling (with organostannanes), and Heck coupling (with alkenes), further expanding the synthetic utility of this scaffold.

Cross-Coupling ReactionCoupling PartnerBond Formed
Suzuki-MiyauraBoronic acid/esterC-C
Buchwald-HartwigAmineC-N
SonogashiraTerminal alkyneC-C (sp)
StilleOrganostannaneC-C
HeckAlkeneC-C (sp²)

Multi-Component Reactions Incorporating this compound

While specific examples of multi-component reactions (MCRs) directly incorporating this compound are not extensively documented in readily available literature, the functional groups present on the molecule make it a plausible candidate for such reactions. MCRs, where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. For instance, the phenolic hydroxyl group could potentially participate in Passerini or Ugi reactions after appropriate functionalization. The aryl bromide moiety could be incorporated into sequential MCR-cross-coupling strategies. The development of novel MCRs involving this scaffold represents a promising area for future research, enabling the rapid generation of diverse chemical libraries.

Stereochemical Considerations in this compound Derived Compounds

The core structure of this compound is achiral. However, derivatization can introduce stereocenters into the molecule, leading to the formation of enantiomers or diastereomers. For example, the introduction of a chiral substituent via etherification or esterification at the phenolic hydroxyl group would result in a chiral molecule. Similarly, if the substituent introduced via a cross-coupling reaction at the bromine position contains a stereocenter, the resulting product will be chiral.

When synthesizing derivatives of this compound that possess stereocenters, the use of stereoselective synthetic methods is crucial to obtain enantiomerically pure compounds. This can be achieved by employing chiral reagents, catalysts, or starting materials. The stereochemistry of the final compounds can have a profound impact on their biological activity, making the control of stereochemistry a critical aspect of analogue synthesis.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Phenylphenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Bromo-5-phenylphenol in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete assignment of the proton and carbon signals can be achieved.

¹H, ¹³C, and 2D NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons. The protons on the brominated phenyl ring will be influenced by the electron-withdrawing bromine atom and the activating hydroxyl group. The protons on the unsubstituted phenyl ring will show a pattern typical of a monosubstituted benzene (B151609) ring. The phenolic proton will likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom attached to the bromine will show a characteristic shift, and the carbon bearing the hydroxyl group will be significantly deshielded. The chemical shifts of the carbons in the phenyl group can be compared to those of biphenyl (B1667301) and related derivatives.

2D NMR Techniques: To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. COSY will reveal the proton-proton coupling networks within each aromatic ring. HSQC will correlate each proton to its directly attached carbon atom. HMBC will provide information about long-range proton-carbon couplings, which is crucial for establishing the connectivity between the two phenyl rings.

Predicted ¹H and ¹³C NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H27.2-7.4C1: ~156 (C-OH)
H47.0-7.2C2: ~115
H67.3-7.5C3: ~123 (C-Br)
H2'/H6'7.5-7.7C4: ~118
H3'/H5'7.3-7.5C5: ~143 (C-Ph)
H4'7.2-7.4C6: ~120
OH5.0-6.0 (variable)C1': ~140
C2'/C6': ~127
C3'/C5': ~129
C4': ~128

Note: These are predicted values based on analogous compounds and are subject to experimental verification.

Mass Spectrometry (MS) for Elucidation of Molecular Structure and Fragmentation Pathways

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of this compound under EI conditions would likely involve the loss of the bromine atom, the hydroxyl group, and potentially cleavage of the bond between the two phenyl rings. The mass spectrum of the related compound, 3-bromophenol (B21344), shows major fragments corresponding to the loss of HBr and CO. nist.gov

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z Predicted Fragment
248/250[M]⁺ (Molecular ion)
169[M - Br]⁺
141[M - Br - CO]⁺
93[C₆H₅O]⁺
77[C₆H₅]⁺

Note: These are predicted fragments and their relative intensities would need to be confirmed experimentally.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic rings will appear around 3000-3100 cm⁻¹. The C-O stretching vibration will be observed in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected in the lower frequency region, typically between 500 and 600 cm⁻¹. The IR spectrum of 3-bromophenol shows a strong O-H stretch around 3500 cm⁻¹ and prominent aromatic C-H and C=C bands. nist.gov

Raman Spectroscopy: Raman spectroscopy will complement the IR data. The aromatic ring vibrations, particularly the symmetric "breathing" modes, are often strong in the Raman spectrum. The C-Br stretching vibration may also be observable.

Predicted Vibrational Frequencies for this compound:

Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H stretch3200-3600
Aromatic C-H stretch3000-3100
Aromatic C=C stretch1450-1600
C-O stretch1200-1300
C-Br stretch500-600

Note: These are predicted frequencies and require experimental confirmation.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique can provide precise information on bond lengths, bond angles, and the dihedral angle between the two phenyl rings. Intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and halogen bonding involving the bromine atom, can also be characterized. While no crystal structure for this compound is currently available in the Cambridge Structural Database, analysis of related structures would suggest the potential for a non-planar conformation in the solid state due to steric hindrance.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to show absorptions corresponding to π-π* transitions within the aromatic system. The presence of the phenyl substituent and the bromine atom will influence the position and intensity of these absorption bands compared to phenol (B47542) itself. One would anticipate multiple absorption bands in the UV region, likely between 200 and 300 nm.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum would provide information about the electronic structure of the excited state. The fluorescence quantum yield and lifetime would be sensitive to the molecular environment and any competing non-radiative decay processes. The heavy bromine atom may lead to a decrease in fluorescence intensity due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Theoretical and Computational Investigations of 3 Bromo 5 Phenylphenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical behavior of 3-Bromo-5-phenylphenol.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G++(d,p), would be used to determine its optimized molecular geometry. These calculations would reveal key structural parameters, such as bond lengths and angles, which are influenced by the electronic effects of the bromine, hydroxyl, and phenyl substituents.

Studies on other bromophenols have shown that bromine substitution influences O-H bond length and C-O bond length due to inductive and steric effects nih.gov. For this compound, we would expect to see specific variations in these parameters, reflecting the interplay of the electron-withdrawing nature of the bromine atom and the electron-donating resonance of the hydroxyl group, as well as the steric and electronic influence of the phenyl ring.

Interactive Table: Predicted Geometric Parameters of this compound from DFT Calculations

ParameterPredicted Value (Å)Description
C-Br Bond Length1.905The distance between the carbon and bromine atoms.
C-O Bond Length1.360The distance between the carbon and oxygen atoms of the phenol (B47542) group.
O-H Bond Length0.965The distance between the oxygen and hydrogen atoms of the hydroxyl group.
C-C (inter-ring)1.490The length of the single bond connecting the two phenyl rings.

Note: These values are hypothetical and based on typical DFT results for similar substituted phenols and biphenyls.

DFT calculations would also be used to compute various electronic properties that are crucial for understanding the reactivity of this compound. These properties include the dipole moment, polarizability, and the molecular electrostatic potential (MEP). The MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites on the molecule. The region around the oxygen atom of the hydroxyl group is expected to be electron-rich (negative potential), while the hydrogen of the hydroxyl group would be electron-poor (positive potential), indicating its potential as a hydrogen bond donor.

Molecular Orbital Analysis

A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenol ring, particularly on the oxygen atom and the pi-system of the aromatic ring, due to the electron-donating nature of the hydroxyl group. The LUMO, conversely, would likely be distributed over the phenyl and bromophenyl rings. The precise energies and distributions would be influenced by the positions of the substituents.

Interactive Table: Predicted Frontier Orbital Energies for this compound

OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital energy.
LUMO-1.2Lowest Unoccupied Molecular Orbital energy.
HOMO-LUMO Gap5.3Energy difference between HOMO and LUMO.

Note: These values are illustrative and based on typical values for substituted phenols.

Conformational Analysis and Energy Landscapes

The presence of a single bond connecting the two phenyl rings in this compound allows for rotation, leading to different conformations. Conformational analysis is crucial for understanding the molecule's three-dimensional structure and its flexibility. The dihedral angle between the two aromatic rings is a key parameter in this analysis. Substituted biphenyls are generally non-planar due to steric hindrance between the ortho-substituents libretexts.org. In this compound, the lack of ortho-substituents on the inter-ring bond suggests a lower rotational barrier compared to more sterically hindered biphenyls.

Computational methods can be used to map the potential energy surface as a function of the dihedral angle. This would reveal the energy minima corresponding to the most stable conformations and the energy barriers for rotation between them. For biphenyl (B1667301) itself, the minimum energy conformation is a twisted structure with a dihedral angle of approximately 45 degrees, while the planar and perpendicular conformations represent energy maxima libretexts.org. The presence of the bromo and hydroxyl substituents in this compound would be expected to slightly alter this energy landscape.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical calculations could be used to study various potential reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the hydroxyl group.

By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For example, in an electrophilic substitution reaction, the calculated MEP and FMOs would help predict the most likely sites of attack. The modeling of transition states would provide information about the activation energy of the reaction, which is crucial for understanding its kinetics.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies would correspond to specific bond stretching, bending, and torsional modes within the molecule. For instance, a characteristic O-H stretching frequency would be predicted, and its position could be influenced by potential intramolecular interactions nih.gov.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis). These calculations would provide information about the wavelengths of maximum absorption and the nature of the electronic transitions involved, typically π to π* transitions within the aromatic rings.

Interactive Table: Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueDescription
O-H Stretch (IR)~3600 cm⁻¹Vibrational frequency of the hydroxyl bond stretch.
C-Br Stretch (IR)~650 cm⁻¹Vibrational frequency of the carbon-bromine bond stretch.
λmax (UV-Vis)~260 nmWavelength of maximum absorption in the UV-Vis spectrum.

Note: These are representative values and would be refined by specific calculations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time, both as an isolated molecule and in condensed phases (e.g., in a solvent or in a solid state). MD simulations model the movement of atoms and molecules based on classical mechanics, using a force field to describe the interactions between particles.

For this compound, MD simulations could be used to study its conformational dynamics in more detail, including the timescale of the rotation around the inter-ring bond in different solvent environments mdpi.com. In a simulation of a larger system, such as a solution or a crystal, MD can be used to investigate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and to calculate macroscopic properties like diffusion coefficients or radial distribution functions. Such simulations are particularly useful for understanding how the molecule interacts with its environment at a microscopic level.

Synthetic Utility and Applications of 3 Bromo 5 Phenylphenol As a Key Intermediate and Molecular Scaffold

Role in the Synthesis of Complex Organic Molecules

3-Bromo-5-phenylphenol serves as a versatile precursor in the synthesis of more intricate organic structures. The presence of the hydroxyl and bromo functional groups allows for sequential or orthogonal chemical modifications, providing a strategic advantage in multi-step syntheses.

One documented application of this compound is as a key intermediate in the synthesis of 3-Cyano-5-phenylphenol. This transformation highlights the utility of the bromine atom for cyanation reactions, a common strategy for introducing a carbon-based functional group that can be further elaborated. The general scheme for this synthesis would involve the reaction of this compound with a cyanide source, typically in the presence of a transition metal catalyst.

The reactivity of the functional groups in this compound allows for a variety of synthetic transformations, as outlined in the table below.

Functional GroupType of ReactionPotential Products
Phenolic Hydroxyl (-OH)EtherificationAryl ethers
EsterificationAryl esters
O-AlkylationAlkoxybiphenyls
Bromine (-Br)Suzuki CouplingSubstituted biphenyls
Buchwald-Hartwig AminationAminobiphenyls
CyanationCyanobiphenyls
Sonogashira CouplingAlkynylbiphenyls
Aromatic RingElectrophilic Aromatic SubstitutionFurther substituted biphenyls

Applications in Medicinal Chemistry as a Building Block for Scaffolds

The biphenyl (B1667301) and phenol (B47542) moieties are common structural motifs in medicinally active compounds. The structure of this compound provides a rigid scaffold that can be functionalized to interact with biological targets.

Design and Synthesis of Library Compounds

The multiple reactive sites on this compound make it an ideal starting material for the creation of compound libraries for high-throughput screening. By systematically reacting the hydroxyl and bromo groups with a variety of building blocks, a diverse set of derivatives can be synthesized. For example, a library could be generated by first acylating the phenol with a set of carboxylic acids, followed by a Suzuki coupling at the bromine position with a range of boronic acids. This combinatorial approach allows for the rapid generation of a large number of distinct molecules, increasing the probability of identifying compounds with desired biological activity.

Structure-Activity Relationship (SAR) Studies of Derivatives

Once an initial "hit" compound is identified from a screening library, this compound can be used as a core scaffold to perform detailed Structure-Activity Relationship (SAR) studies. By systematically modifying the substituents on the biphenyl ring system, chemists can probe the key interactions between the molecule and its biological target. For instance, the effect of the size, electronics, and hydrogen-bonding potential of different functional groups at the 3- and 5-positions can be evaluated to optimize the potency and selectivity of the compound. While specific SAR studies on this compound derivatives are not extensively documented in publicly available literature, the general principles of medicinal chemistry suggest its suitability for such applications.

Potential in Material Science for Functional Polymer or Liquid Crystal Synthesis

The rigid, rod-like structure of the biphenyl core in this compound suggests its potential as a monomer or building block for functional polymers and liquid crystals. The ability to introduce different functional groups at either end of the molecule allows for the tailoring of its physical and electronic properties.

For example, the hydroxyl group could be converted into a polymerizable group, such as an acrylate (B77674) or an epoxide, while the bromine atom could be used to introduce a mesogenic (liquid crystal-inducing) unit via a cross-coupling reaction. The resulting monomers could then be polymerized to create polymers with specific thermal, optical, or electronic properties. The inherent rigidity of the biphenyl unit could contribute to the formation of ordered structures, which is a key requirement for liquid crystalline materials.

Utility in Agrochemicals and Specialty Chemicals

The development of new agrochemicals often relies on the synthesis and screening of novel molecular scaffolds. The biphenyl structure is present in some classes of fungicides and herbicides. The functional handles on this compound provide a platform for the synthesis of new biphenyl derivatives that could be screened for agrochemical activity.

In the realm of specialty chemicals, derivatives of this compound could find applications as antioxidants, flame retardants, or components in specialized dyes and pigments. The phenolic hydroxyl group, in particular, is a common feature in antioxidant compounds.

Future Directions and Emerging Research Avenues in 3 Bromo 5 Phenylphenol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of meta-substituted phenols, particularly those with contra-electronic substitution patterns, has traditionally posed a significant challenge for synthetic chemists. nih.gov Future research will likely focus on developing more efficient, sustainable, and scalable methods for the synthesis of 3-bromo-5-phenylphenol, moving beyond traditional multi-step sequences.

A key area of development is the application of C–H activation strategies. researchgate.net These methods offer a more atom- and step-economical approach by directly functionalizing a C-H bond of a simpler precursor. researchgate.net One highly promising route is a one-pot C–H activation/borylation/oxidation sequence. This methodology has been successfully demonstrated for the multigram-scale synthesis of the analogous compound, 3-bromo-5-methylphenol, from 3-bromotoluene (B146084) under mild conditions. nih.govnih.gov Applying this strategy to a biphenyl (B1667301) precursor could provide a direct and high-yield pathway to this compound, avoiding the need for pre-functionalized starting materials.

The advantages of such a proposed C-H activation approach are summarized in the table below.

FeatureDescriptionSustainability Aspect
Starting Material Readily available substituted biphenylReduces reliance on complex, multi-step syntheses of precursors.
Key Transformations Iridium-catalyzed C-H borylation followed by in-situ oxidationUtilizes catalytic amounts of precious metals; one-pot nature reduces waste from intermediate purification. nih.govnih.gov
Reaction Conditions Typically mild temperatures and pressuresLower energy consumption compared to classical methods requiring harsh conditions. nih.gov
Byproducts Minimal, with the main byproduct from oxidation being readily manageableImproved atom economy and reduced generation of hazardous waste.

Further research into green solvents and catalyst systems, such as employing earth-abundant metal catalysts or electrochemical methods for C-H functionalization and C-O bond formation, will be critical in developing truly sustainable synthetic protocols for this compound and its derivatives. nih.govresearchgate.net

Exploration of Under-Utilized Reactivity Profiles

The this compound molecule possesses three distinct functional domains: the phenolic hydroxyl group, the carbon-bromine bond, and the biphenyl aromatic system. While the general reactivity of these groups is well-understood, the specific interplay between them in this meta-substituted arrangement offers opportunities for exploring under-utilized reactivity.

The bromine atom serves as a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nbinno.com This allows for the introduction of a wide array of substituents at the 3-position, enabling the construction of complex molecular architectures. Future work could explore more challenging or novel coupling partners to build extended π-systems or attach functional groups for materials applications.

The phenolic hydroxyl group can be leveraged for more than just simple etherification or esterification. Its directing-group capabilities in C-H activation can be explored to achieve regioselective functionalization at the ortho-positions (C2, C6). While most C-H functionalization of phenols focuses on ortho-substitution, developing methodologies for meta- or para-selective reactions on the this compound scaffold would be a significant advance. nih.gov Furthermore, deoxygenative cross-coupling reactions, where the phenolic -OH group is replaced, offer a sustainable alternative to using aryl halides, with water as the sole byproduct. mdpi.com

Functional GroupEstablished ReactivityPotential Under-Utilized Reactivity
Phenolic -OH Etherification, Esterification, O-alkylationOrtho-directing group for C-H functionalization; Deoxygenative cross-coupling reactions. nih.govmdpi.com
Aryl-Br Bond Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig cross-coupling. nbinno.comDual-catalysis photoredox reactions; Nickel-catalyzed couplings with non-traditional nucleophiles. gelest.com
Biphenyl Core Serves as a rigid structural scaffold.Atropisomerism with bulky substituents; Host for supramolecular assemblies. nih.govlibretexts.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. tandfonline.com The synthesis of this compound and its subsequent derivatization are well-suited for this technological shift.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing highly reactive intermediates or exothermic reactions. tandfonline.com A potential flow synthesis of this compound could involve a sequential Suzuki cross-coupling protocol within a flow reactor to first form the biphenyl core, followed by other functional group transformations. tandfonline.com This approach minimizes manual handling and allows for rapid optimization of reaction conditions. nih.gov

Automated synthesis platforms, which often utilize pre-packed reagent cartridges and pre-programmed protocols, can dramatically accelerate the derivatization of the this compound core. chimia.ch By feeding the core molecule into such a system, a library of derivatives could be rapidly generated by performing various cross-coupling, etherification, or other functionalization reactions. This high-throughput approach is invaluable for screening compounds in drug discovery or for optimizing properties in materials science. researchgate.net

Advanced Materials and Supramolecular Chemistry Applications of Derivatives

The rigid, non-planar structure of the biphenyl unit is a foundational element in the design of advanced materials. rsc.org Derivatives of this compound are promising candidates for several high-performance applications.

Liquid Crystals: The introduction of long alkyl chains or other mesogenic groups onto the this compound scaffold could lead to novel liquid crystalline materials. The inherent twist of the biphenyl core can induce chirality and lead to the formation of specific mesophases.

Supramolecular Assemblies: The phenol (B47542) group is a classic hydrogen-bond donor, while the phenyl rings can engage in π-π stacking. These non-covalent interactions can be used to direct the self-assembly of derivatives into complex supramolecular structures like organogels or extended networks. researchgate.net The development of macrocycles, known as biphenarenes, which incorporate biphenyl units, highlights the utility of this scaffold in creating hosts for molecular recognition and sensing applications. nih.gov

Luminescent Materials: By using cross-coupling reactions to attach fluorophores or other chromophoric units to the bromine position, it is possible to create twisted fluorophores. The twisted biphenyl structure can prevent fluorescence quenching in the solid state, making such compounds promising for applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.net

Deepening Theoretical Understanding through Advanced Computational Techniques

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding and predicting the properties of molecules like this compound. researchgate.net Future research will increasingly rely on these techniques to guide synthetic efforts and rationalize experimental observations.

DFT calculations can be used to predict a range of molecular properties, as detailed in the table below.

Predicted PropertyRelevance to this compound Chemistry
Optimized Geometry Provides information on bond lengths, bond angles, and the dihedral angle between the phenyl rings, which is crucial for understanding steric effects and potential for atropisomerism. libretexts.orgnih.gov
Molecular Electrostatic Potential (MEP) Maps the electron density to identify sites susceptible to electrophilic and nucleophilic attack, guiding the design of regioselective reactions. nih.govset-science.com
Frontier Molecular Orbitals (HOMO/LUMO) The energies and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's electronic properties, reactivity, and potential as an electronic material. nih.govset-science.com
Reaction Pathways and Transition States Allows for the in-silico investigation of potential reaction mechanisms, helping to optimize conditions and predict the feasibility of novel transformations.

By performing computational studies on a series of virtual derivatives, researchers can pre-screen for candidates with desirable electronic or photophysical properties before committing to their synthesis. Such theoretical investigations can also rationalize structure-activity relationships, for example, by modeling how different substituents on the this compound core interact with biological targets or influence self-assembly in materials. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for 3-Bromo-5-phenylphenol, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves bromination of 5-phenylphenol using electrophilic aromatic substitution. Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of Br₂ or NBS) minimizes polybromination byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) is recommended for quality control, as seen in analogous bromophenol derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign aromatic proton environments and confirm bromine/aryl group positions. Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ ion). Fourier-transform infrared spectroscopy (FTIR) identifies hydroxyl (-OH) and C-Br stretches (550–600 cm⁻¹). Cross-referencing with literature data for brominated phenols ensures accuracy .

Q. What are the critical storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 0–6°C to mitigate oxidative decomposition. Regular stability assays (e.g., TLC or HPLC every 6 months) detect degradation products. Analogous bromophenols show increased stability when stored with desiccants (e.g., molecular sieves) .

Advanced Research Questions

Q. How do substituent effects (Br, phenyl) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura coupling, while the phenyl group may sterically hinder catalytic sites. Computational studies (DFT) predict activation barriers for Pd-catalyzed reactions. Experimental optimization (e.g., ligand selection: SPhos vs. XPhos) and kinetic monitoring (in situ Raman spectroscopy) can address steric/electronic challenges .

Q. What strategies resolve contradictory data in the catalytic activity of this compound-derived intermediates?

  • Methodological Answer : Contradictions may arise from impurities or competing reaction pathways. Use high-resolution mass spectrometry (HRMS) to identify trace byproducts. Kinetic isotope effect (KIE) studies differentiate between radical vs. ionic mechanisms. Compare results with deuterated analogs (e.g., 4-Bromophenol-2,3,5,6-d4) to isolate substituent effects .

Q. How can computational modeling predict the environmental fate or toxicity of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and ecotoxicity. Molecular docking simulations assess binding affinity to biological targets (e.g., enzymes). Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

Data Analysis & Experimental Design

Q. What analytical techniques differentiate this compound from its regioisomers (e.g., 4-Bromo-2-phenylphenol)?

  • Methodological Answer : Use 2D NMR (COSY, NOESY) to resolve overlapping aromatic signals. X-ray crystallography provides definitive structural assignment if crystals are obtainable. Gas chromatography-mass spectrometry (GC-MS) with a chiral column separates isomers based on retention times .

Q. How should researchers design kinetic studies to evaluate the dehalogenation of this compound in environmental samples?

  • Methodological Answer : Employ pseudo-first-order conditions with excess reductant (e.g., zero-valent iron). Monitor reaction progress via UV-vis spectroscopy (absorbance at λₘₐₓ ≈ 280 nm for phenolic intermediates). Isotopic labeling (³⁶Cl or ⁸²Br) tracks halogen displacement pathways .

Contradictions & Challenges

Q. Why do conflicting reports exist on the solubility of this compound in polar aprotic solvents?

  • Methodological Answer : Discrepancies may stem from varying crystallinity or residual solvents. Characterize solubility via dynamic light scattering (DLS) to detect aggregates. Use differential scanning calorimetry (DSC) to assess melting points and polymorphic forms. Standardize solvent pre-treatment (e.g., molecular sieves for DMF) .

Q. How can researchers address inconsistencies in reported catalytic yields for reactions involving this compound?

  • Methodological Answer :
    Replicate reactions under strictly controlled atmospheres (e.g., glovebox for oxygen-sensitive catalysts). Employ internal standards (e.g., anthracene) for quantitative NMR yield calculations. Publish detailed procedural logs (e.g., stirring rate, catalyst lot number) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.